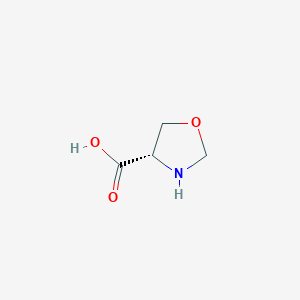

(S)-oxazolidine-4-carboxylic acid

Overview

Description

(S)-oxazolidine-4-carboxylic acid, also known as (S)-OCA, is a chiral building block that has gained significant attention in the field of organic chemistry due to its diverse range of applications. It is a cyclic amino acid that contains an oxazolidine ring and a carboxylic acid functional group. The stereochemistry of (S)-OCA plays a crucial role in its biological activity, making it a valuable tool in scientific research.

Scientific Research Applications

Pseudopeptide Foldamers : (S)-oxazolidine-4-carboxylic acid has been utilized in the construction of pseudopeptide foldamers. Tomasini et al. (2003) designed a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block for these foldamers, finding that they form a helical conformation stabilized by intramolecular hydrogen bonds. This structure holds promise for various applications due to its robust template (Tomasini et al., 2003).

Synthesis of Oxazolidine-2,4-diones : Zhang et al. (2015) developed a process for synthesizing oxazolidine-2,4-diones using a tandem phosphorus-mediated condensation-cyclization reaction with atmospheric carbon dioxide. This method provides a novel and convenient approach to access various oxazolidine-2,4-diones under mild conditions (Zhang et al., 2015).

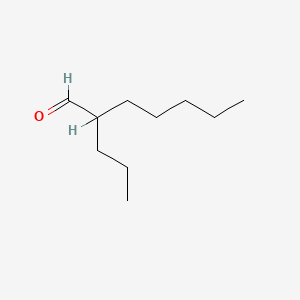

Direct Synthesis of Oxazoles : Graham (2010) presented a method for converting aldehydes to 2,4-disubstituted oxazoles, using an oxazolidine formed from the condensation of serine with an aldehyde. This method does not require intermediate purification and operates under relatively mild conditions (Graham, 2010).

Electrochemical Studies on Haloamides : Casadei et al. (1995) explored the electrosynthesis of oxazolidine-2,4-diones, revealing a new ring-forming process that involves the carboxylation of NH-protic carboxamides. This process has been used to prepare clinically significant compounds (Casadei et al., 1995).

Diastereoselective Synthesis of Oxazolidin-2-ones : Tomasini and Vecchione (1999) described a diastereoselective synthesis method for 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones. This method involves the formation of N-Boc aziridines as intermediates, showing high yield and selectivity (Tomasini and Vecchione, 1999).

properties

IUPAC Name |

(4S)-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZIPCXDWCWTCH-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363582 | |

| Record name | (S)-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-oxazolidine-4-carboxylic acid | |

CAS RN |

45521-08-2 | |

| Record name | (S)-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can (S)-Oxazolidine-4-carboxylic acid be used to study the substrate specificity of enzymes like dipeptidyl peptidase IV?

A2: Yes, (S)-Oxazolidine-4-carboxylic acid (Oxa) can be utilized to investigate the substrate specificity of enzymes such as dipeptidyl peptidase IV (DPP-IV). [] Research has shown that DPP-IV can hydrolyze substrates containing Oxa at the P1 position, indicating that the enzyme tolerates variations in the ring structure of proline-like substrates. [] By comparing the kinetic parameters (kcat, Km) of DPP-IV-mediated hydrolysis for substrates containing Oxa and other proline analogues, researchers can gain valuable insights into the enzyme's active site preferences and catalytic mechanism.

Q2: Are there any established synthetic procedures for incorporating (S)-Oxazolidine-4-carboxylic acid into peptides?

A3: Yes, (S)-Oxazolidine-4-carboxylic acid (Oxa) can be incorporated into peptides using established peptide synthesis methods. [] Researchers have successfully synthesized dipeptide 4-nitroanilides containing Oxa using both the isocyanate method and the mixed anhydride procedure. [] The choice of method may depend on the specific steric hindrance of the amino acid being coupled with Oxa. [] This highlights the versatility of Oxa in peptide synthesis and its potential for developing modified peptides with altered properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)